Ethyl 4-[(4-fluorobenzyl)amino]butanoate
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Overview
Description
ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a fluorophenyl group, which is known for its applications in various chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE typically involves the esterification of 4-aminobutanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[(4-CHLOROPHENYL)METHYL]AMINO}BUTANOATE
- ETHYL 4-{[(4-BROMOPHENYL)METHYL]AMINO}BUTANOATE
- ETHYL 4-{[(4-IODOPHENYL)METHYL]AMINO}BUTANOATE
Uniqueness
ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18FNO2/c1-2-17-13(16)4-3-9-15-10-11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3 |
InChI Key |
FXKKSAQDEOCOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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